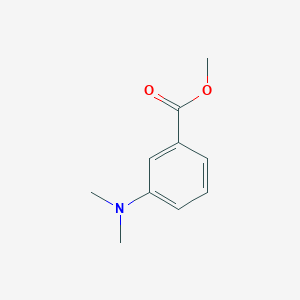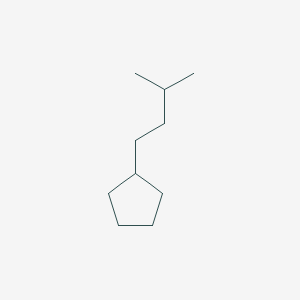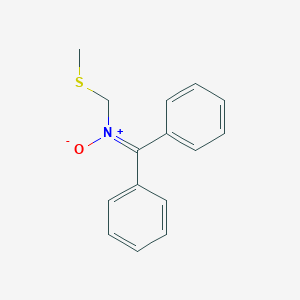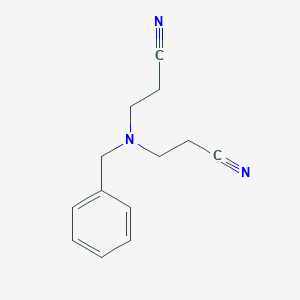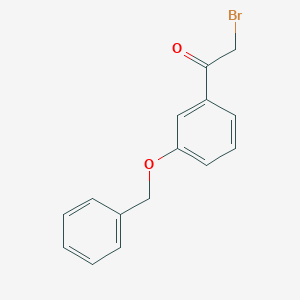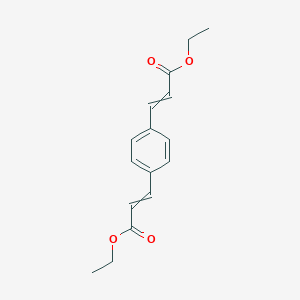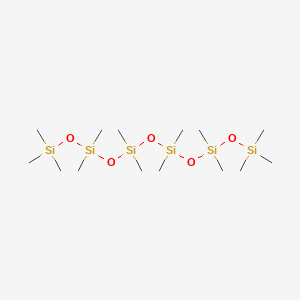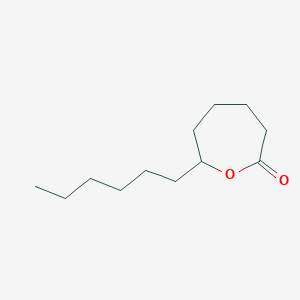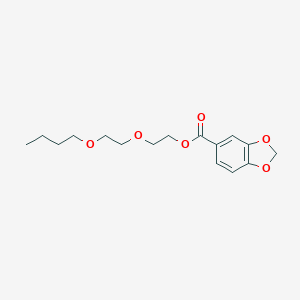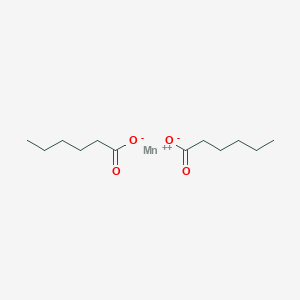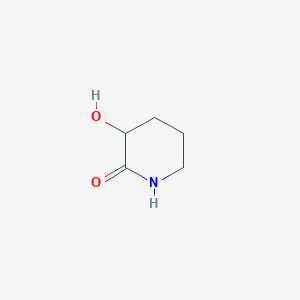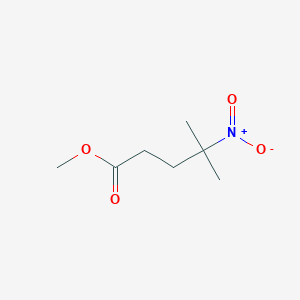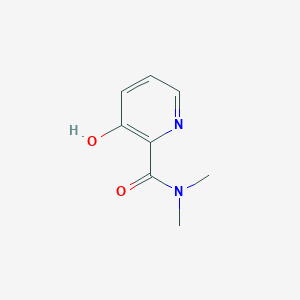![molecular formula C14H22N2O2S B090835 Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- CAS No. 16191-68-7](/img/structure/B90835.png)
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties.
Applications De Recherche Scientifique
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- has been extensively studied for its potential in various scientific research applications. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been studied for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the production of inflammatory mediators and tumor growth.
Effets Biochimiques Et Physiologiques
Studies have shown that Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one limitation is that it may not be effective against all types of cancer.
Orientations Futures
There are several future directions for research involving Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-. One area of interest is its potential as a therapeutic agent for neurological disorders. Additionally, further studies are needed to determine its efficacy against different types of cancer. Finally, research is needed to optimize the synthesis method and improve the yield of the final product.
Conclusion
In conclusion, Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- is a chemical compound that has shown promise in various scientific research applications. Its unique properties make it a valuable tool for studying the mechanisms of action of various diseases and developing new therapeutic agents. While there are still many unanswered questions regarding its mechanism of action and efficacy, ongoing research is likely to shed light on its potential uses in the future.
Méthodes De Synthèse
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- can be synthesized through a multistep process involving the reaction of piperazine with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl iodide to form the final product.
Propriétés
Numéro CAS |
16191-68-7 |
|---|---|
Nom du produit |
Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]- |
Formule moléculaire |
C14H22N2O2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C14H22N2O2S/c1-13-3-5-14(6-4-13)19(17,18)12-11-16-9-7-15(2)8-10-16/h3-6H,7-12H2,1-2H3 |
Clé InChI |
MMXGWBCIPHBJHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCN2CCN(CC2)C |
Autres numéros CAS |
16191-68-7 |
Synonymes |
1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



